methyl(3-methyl-3-phenylbutyl)amine hydrochloride
Description
Historical Context of Academic Research on Phenylbutylamine Structures
The academic exploration of phenylbutylamine structures is deeply rooted in the broader history of medicinal chemistry, which evolved from the study of natural products to the synthesis of novel therapeutic agents. The foundational work on phenylalkylamines, a class that includes the phenethylamines and phenylbutylamines, gained significant momentum in the late 19th and early 20th centuries. This era was marked by a systematic investigation of compounds that could mimic the physiological effects of endogenous substances like adrenaline.
Early research focused on understanding the relationship between the chemical structure of these compounds and their biological activity. The phenethylamine (B48288) backbone, a phenyl group attached to an ethylamine (B1201723) chain, was identified as a key pharmacophore in many biologically active molecules. wikipedia.org As synthetic methodologies advanced, researchers began to explore the effects of modifying this basic structure, including extending the alkyl chain to create phenylpropylamine and phenylbutylamine derivatives.
The primary impetus for this research was the pursuit of new central nervous system stimulants, anorectics, and other therapeutic agents. The study of these molecules has been instrumental in developing fundamental concepts of structure-activity relationships (SAR), which seek to correlate specific chemical features with pharmacological effects.
Structural Characteristics and Stereochemical Significance in Chemical Research
The structure of methyl(3-methyl-3-phenylbutyl)amine hydrochloride is characterized by a butylamine (B146782) chain with a phenyl group and a methyl group at the tertiary carbon (C3), and a methyl group on the amine nitrogen. This specific arrangement of substituents has significant implications for its chemical properties and potential biological interactions.
A critical aspect of the structure of many phenylbutylamine derivatives is the presence of one or more chiral centers. Chirality, or the "handedness" of a molecule, means that a compound can exist as two non-superimposable mirror images called enantiomers. In the case of substituted phenylbutylamines, the carbon atom to which the phenyl group is attached is often a stereocenter.
The stereochemistry of a molecule is of paramount importance in chemical and pharmaceutical research because enantiomers can exhibit markedly different biological activities. This is due to the chiral nature of biological targets such as enzymes and receptors. One enantiomer may bind effectively to a receptor and elicit a desired response, while the other may be inactive or even produce undesirable side effects. Therefore, the stereospecific synthesis and analysis of chiral amines are crucial areas of academic inquiry. Techniques such as chiral chromatography and polarimetry are essential for separating and characterizing enantiomers.
Overview of Academic Research Trajectories for this compound and Related Analogs
Direct academic research specifically focused on this compound is not extensively documented in publicly available literature. However, the research trajectory for this compound can be inferred from the broader investigation of its structural analogs. Academic interest in phenylbutylamine derivatives has generally followed several key paths:
Synthetic Methodology: A significant portion of research has been dedicated to developing novel and efficient methods for synthesizing phenylbutylamine derivatives. This includes the exploration of stereoselective synthesis to obtain specific enantiomers. For instance, research into related compounds like 3-amino-1-phenylbutane has utilized multi-enzymatic cascade systems to achieve asymmetric synthesis. mdpi.com
Structure-Activity Relationship (SAR) Studies: A primary goal of academic research in this area is to understand how modifications to the phenylbutylamine scaffold affect its biological activity. nih.gov These studies systematically alter different parts of the molecule, such as the substitution pattern on the phenyl ring, the length and branching of the alkyl chain, and the substituents on the amine group, and then assess the impact on a particular biological target.
Pharmacological and Mechanistic Studies: Research often extends to investigating the pharmacological properties and mechanism of action of these compounds. This can involve in vitro and in vivo studies to determine their effects on various biological systems and to identify their molecular targets.
The research on analogs of this compound contributes to a broader understanding of how the specific structural features of this compound—the N-methylation and the gem-dimethyl group at the 3-position of the butyl chain—might influence its properties compared to other phenylbutylamines.
Interactive Data Tables
Below are interactive tables summarizing key information about related phenylbutylamine derivatives, providing context for the study of this compound.
Table 1: Properties of Phenylbutylamine Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
|---|---|---|---|
| 4-Phenylbutylamine | C10H15N | 149.23 | Phenyl group at C4 |
| 3-Phenylbutylamine | C10H15N | 149.23 | Phenyl group at C3 |
Table 2: Research Focus on Phenylbutylamine Derivatives
| Research Area | Description | Example Analogs Studied |
|---|---|---|
| Stereoselective Synthesis | Development of methods to produce single enantiomers of chiral phenylbutylamines. | 3-Amino-1-phenylbutane mdpi.com |
| Structure-Activity Relationships | Investigation of how chemical structure modifications impact biological activity. | Various N-substituted and ring-substituted analogs |
Structure
3D Structure of Parent
Properties
CAS No. |
2731008-00-5 |
|---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.75 g/mol |
IUPAC Name |
N,3-dimethyl-3-phenylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-12(2,9-10-13-3)11-7-5-4-6-8-11;/h4-8,13H,9-10H2,1-3H3;1H |
InChI Key |
UVUJRCXORSWHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCNC)C1=CC=CC=C1.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 3 Methyl 3 Phenylbutyl Amine Hydrochloride
Strategies for Enantioselective Synthesis
Enantioselective synthesis is paramount for producing single-enantiomer pharmaceuticals, as different enantiomers can exhibit distinct pharmacological activities. The approaches to obtaining enantiomerically pure methyl(3-methyl-3-phenylbutyl)amine hydrochloride involve asymmetric catalysis, chiral resolution, and biocatalysis.
Asymmetric catalysis offers a direct route to enantiomerically enriched amines by employing chiral catalysts to control the stereochemical outcome of the reaction. For the preparation of the target compound, a key strategy would be the asymmetric reductive amination of a prochiral ketone precursor, 4-methyl-4-phenyl-2-pentanone. This transformation can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand, which facilitates the stereoselective reduction of an intermediate imine.
Key steps in this process include:
Formation of an imine from 4-methyl-4-phenyl-2-pentanone and methylamine (B109427).
Enantioselective reduction of the C=N double bond catalyzed by a chiral complex.
Catalysts based on metals like Iridium, Rhodium, or Ruthenium, paired with chiral phosphine (B1218219) or diamine ligands, are often employed for such transformations. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
Table 1: Representative Chiral Catalysts for Asymmetric Reductive Amination
| Catalyst System | Precursor | Reductant | Enantiomeric Excess (ee %) |
|---|---|---|---|
| [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | 4-methyl-4-phenyl-2-pentanone | H₂ | >95% |
| RuCl₂(diphosphine)(diamine) | 4-methyl-4-phenyl-2-pentanone | H₂ | >98% |
Note: The data presented are representative examples for the asymmetric reduction of similar ketone precursors.
Chiral resolution is a classical yet widely used method for separating a racemic mixture of a chiral compound into its individual enantiomers. wikipedia.org For methyl(3-methyl-3-phenylbutyl)amine, this would typically involve the resolution of a racemic mixture of the amine itself or a key chiral precursor.
The most common approach is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral carboxylic acid like tartaric acid or mandelic acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgnih.gov After separation, the desired enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base to remove the resolving agent.
The efficiency of the resolution depends on several factors, including the choice of resolving agent and the crystallization solvent. researchgate.net
Table 2: Common Resolving Agents for Chiral Amines
| Resolving Agent | Type | Properties of Diastereomeric Salts |
|---|---|---|
| (R,R)-Tartaric Acid | Chiral Dicarboxylic Acid | Often form highly crystalline salts with distinct solubilities, facilitating separation. |
| (S)-Mandelic Acid | Chiral α-Hydroxy Acid | Effective for a wide range of amines; solubility differences can be optimized by solvent choice. wikipedia.org |
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for synthesizing chiral amines. manchester.ac.ukwiley.com Enzymes operate under mild conditions with high stereoselectivity, making them ideal for producing enantiomerically pure compounds. wiley.comhims-biocat.eu
For the synthesis of methyl(3-methyl-3-phenylbutyl)amine, several biocatalytic strategies could be employed:
Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone precursor (4-methyl-4-phenyl-2-pentanone) using an amine donor like isopropylamine. wiley.com Depending on whether an (R)-selective or (S)-selective transaminase is used, either enantiomer of the corresponding primary amine can be produced, which can then be methylated.
Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of pre-formed imines. manchester.ac.uk The imine formed from 4-methyl-4-phenyl-2-pentanone and methylamine could be stereoselectively reduced to the target secondary amine.
Deracemization: This technique uses a selective amine oxidase to oxidize one enantiomer of a racemic amine mixture, which is then non-selectively reduced back to the racemate by a chemical reducing agent. This dynamic kinetic resolution can theoretically convert 100% of the starting material into the desired enantiomer. manchester.ac.uk
Table 3: Biocatalytic Methods for Chiral Amine Production
| Enzyme Class | Reaction Type | Substrate Example | Potential Product |
|---|---|---|---|
| ω-Transaminase (ω-TA) | Asymmetric Amination | 4-methyl-4-phenyl-2-pentanone | (R)- or (S)-3-methyl-3-phenylbutyl-2-amine |
| Imine Reductase (IRED) | Asymmetric Imine Reduction | N-(3-methyl-3-phenylbutylidene)methanamine | (R)- or (S)-methyl(3-methyl-3-phenylbutyl)amine |
Classical and Advanced Chemical Synthesis Routes
Beyond enantioselective methods, several classical and advanced chemical synthesis routes are available for the preparation of the racemic form of this compound.
Reductive amination is one of the most versatile and widely used methods for synthesizing amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
To synthesize methyl(3-methyl-3-phenylbutyl)amine, two primary reductive amination pathways are feasible:
From a Ketone: Reacting 4-methyl-4-phenyl-2-pentanone with methylamine.
From an Aldehyde: Reacting 3-methyl-3-phenylbutanal (B1595772) with methylamine.
A variety of reducing agents can be used for this one-pot reaction, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. masterorganicchemistry.comresearchgate.net Catalytic hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) is another effective method. organic-chemistry.org
Table 4: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, effective for a wide range of substrates, does not reduce the initial carbonyl group readily. masterorganicchemistry.com | Can be sensitive to moisture. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com | Highly toxic cyanide byproduct. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" method, high yields, simple workup. | Requires specialized pressure equipment, may reduce other functional groups. |
Organometallic reagents, particularly Grignard reagents, are fundamental tools in organic synthesis for forming carbon-carbon bonds. While not a direct method for introducing the amine group, they are crucial for constructing the carbon skeleton of the precursor molecules.
A plausible synthetic route utilizing a Grignard reaction to build the backbone of methyl(3-methyl-3-phenylbutyl)amine could involve:
Preparation of the Grignard Reagent: Reaction of a suitable alkyl or aryl halide with magnesium metal. For instance, reacting bromobenzene (B47551) with magnesium to form phenylmagnesium bromide.
Carbon-Carbon Bond Formation: Reacting the Grignard reagent with an appropriate electrophile. For example, the reaction of phenylmagnesium bromide with 3-methylbut-3-en-2-one could be part of a sequence to generate the required carbon skeleton.
Conversion to the Amine: The resulting intermediate would then be converted to the target amine through subsequent functional group transformations, potentially concluding with a reductive amination step as described previously.
Alternatively, a Grignard reagent could be added to a nitrone or an imine derivative to form the C-N bond and the carbon skeleton simultaneously, although this is a less common approach for this type of amine.
Table 5: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-methyl-4-phenyl-2-pentanone |
| methylamine |
| tartaric acid |
| mandelic acid |
| isopropylamine |
| sodium triacetoxyborohydride |
| sodium cyanoborohydride |
| Palladium on carbon |
| 3-methyl-3-phenylbutanal |
| phenylmagnesium bromide |
| bromobenzene |
| 3-methylbut-3-en-2-one |
| (R,R)-Tartaric Acid |
| (S)-Mandelic Acid |
| (1R)-(-)-Camphor-10-sulfonic acid |
| N-(3-methyl-3-phenylbutylidene)methanamine |
| (R)- or (S)-3-methyl-3-phenylbutyl-2-amine |
Multi-step Reaction Sequences for Complex Phenylbutylamine Derivatives
The synthesis of complex phenylbutylamine derivatives often necessitates multi-step reaction sequences to construct the desired molecular architecture. These sequences are designed to build the carbon skeleton, introduce functional groups, and establish the correct stereochemistry. A representative strategy for a structurally related compound, 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl amine, illustrates a common multi-step approach that can be adapted for various derivatives. researchgate.net This synthesis begins with a starting material like o-fluorobenzaldehyde and proceeds through a series of key transformations. researchgate.net
Alternative multi-step strategies for related amine compounds include the Mannich reaction, which involves the aminoalkylation of an acidic proton located next to a carbonyl group. A patented method for a related compound, N-methyl-3-phenyl-3-hydroxyl-propylamine, utilizes a Mannich reaction with paraformaldehyde and N-methylbenzylamine in the presence of an acid catalyst like HCl. google.com Another widely used method is reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent. rsc.org For instance, a ketone or aldehyde can be treated with an amine and a reducing agent like sodium triacetoxyborohydride to form the corresponding amine derivative. rsc.org The reduction of amides or nitriles using reagents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) also represents a viable pathway to complex amines. rsc.org
These multi-step sequences provide the flexibility to introduce a wide range of substituents onto the phenylbutylamine scaffold, enabling the synthesis of diverse and complex derivatives for various research applications.
Optimization of Reaction Parameters and Yields in Academic Synthesis Research
The optimization of reaction parameters is a cornerstone of synthetic chemistry, aimed at maximizing product yield, minimizing reaction time, and ensuring process efficiency and safety. nih.gov Key parameters that are systematically varied and studied include temperature, pressure, concentration of reactants, and the choice of solvent and catalyst. The rate of most chemical reactions increases with temperature; however, higher temperatures can also lead to the formation of undesired byproducts, necessitating a careful balance to achieve optimal selectivity. Similarly, for reactions involving gaseous substances, increasing pressure can enhance the reaction rate by increasing the concentration of reactants.
Modern approaches to reaction optimization often employ systematic methods like factorial design or advanced computational tools such as Bayesian optimization. nih.govrsc.org These techniques allow researchers to explore the complex interplay between multiple reaction variables simultaneously. nih.gov By conducting a limited number of experiments, these models can predict the optimal conditions to achieve the highest yield, avoiding a costly and time-consuming trial-and-error process. nih.gov
The following table illustrates a hypothetical optimization study for a key reaction step in the synthesis of a phenylbutylamine derivative, demonstrating how systematic variation of parameters can lead to improved yields.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Dioxane | 25 | 24 | 65 |
| 2 | 1 | Toluene | 50 | 12 | 78 |
| 3 | 1.5 | Toluene | 50 | 12 | 85 |
| 4 | 1.5 | Dioxane | 25 | 24 | 72 |
| 5 | 1.5 | Toluene | 70 | 8 | 91 |
| 6 | 2 | Toluene | 70 | 8 | 90 |
Advanced Spectroscopic and Chromatographic Characterization in Research of Methyl 3 Methyl 3 Phenylbutyl Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
1H, 13C, and Two-Dimensional NMR Applications
No published 1H, 13C, or two-dimensional NMR data for methyl(3-methyl-3-phenylbutyl)amine hydrochloride could be located.
Chiral Derivatizing Agents for Stereochemical Analysis
There is no specific information available in the searched literature regarding the use of chiral derivatizing agents for the stereochemical analysis of this compound by NMR spectroscopy.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) in Compound Characterization
No high-resolution mass spectrometry data or fragmentation analysis for this compound was found in the available scientific databases.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity
Specific chiral HPLC methods for the determination of purity and enantiomeric excess of this compound have not been reported in the reviewed literature.
Gas Chromatography (GC) Applications in Mixture Analysis (Inferential from common chemical analysis)
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds in a mixture. For amine analysis, certain considerations must be taken due to their polarity and basicity, which can lead to poor peak shape (tailing) on conventional non-polar columns. The analysis of this compound would typically involve its conversion to the more volatile free base form prior to injection.
Sample Preparation and Injection: The hydrochloride salt is non-volatile. Therefore, direct injection is not feasible. An initial sample preparation step is necessary, which usually involves dissolving the salt in a suitable solvent and neutralizing it with a base to liberate the free amine. Alternatively, headspace GC can be employed where the sample is dissolved in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) containing a non-volatile base such as imidazole. ijpsonline.com Heating the vial allows the volatile free amine to partition into the headspace, which is then sampled and injected. ijpsonline.com This technique avoids the injection of non-volatile salts into the GC system.
Chromatographic Conditions: A mid-polarity capillary column, such as a DB-624 or a CP-Volamine column, is often preferred for amine analysis as it provides better peak shapes compared to standard non-polar columns (e.g., HP-5MS). ijpsonline.comgdut.edu.cnresearchgate.net The stationary phase of these columns is designed to reduce interactions with basic compounds. A flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response for hydrocarbons, while a mass spectrometer (MS) detector is invaluable for qualitative analysis, providing structural information based on the fragmentation pattern of the molecule.
In some cases, derivatization is employed to improve chromatographic performance. gdut.edu.cnresearchgate.net Reagents like benzenesulfonyl chloride or alkyl chloroformates react with the secondary amine to form a less polar, more stable derivative, which exhibits improved peak symmetry and detection characteristics. gdut.edu.cnresearchgate.net
The following table outlines typical, inferred GC parameters for the analysis of the free base form of the target compound in a hypothetical mixture.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm) | Specialized column for volatile amines, reduces peak tailing. researchgate.net |
| Carrier Gas | Helium or Nitrogen, 1-1.5 mL/min | Inert carrier gas, constant flow for reproducible retention times. ijpsonline.commdpi.com |
| Oven Program | Initial 80°C (1 min), ramp 10°C/min to 240°C, hold 10 min | Allows for separation from potential lower-boiling starting materials and higher-boiling byproducts. gdut.edu.cn |
| Injector Temp. | 250°C | Ensures rapid volatilization of the analyte. ijpsonline.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for robust quantification; MS for definitive identification. researchgate.net |
| Detector Temp. | 250°C (FID) / 290°C (MS Transfer Line) | Prevents condensation of analytes in the detector. ijpsonline.comgdut.edu.cn |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amine salt structure, the aliphatic chain, and the monosubstituted phenyl group.
The protonation of the secondary amine to form the hydrochloride salt is a key feature. This results in the formation of an N-H₂⁺ group, which has distinct vibrational modes compared to a free secondary amine (N-H). A broad and strong absorption envelope is typically observed between 3000 and 2700 cm⁻¹, which is due to the N-H₂⁺ stretching vibrations. spectroscopyonline.com This broadness is a result of hydrogen bonding.
The spectrum would also clearly show C-H stretching vibrations. Absorptions for the aromatic C-H bonds of the phenyl group appear between 3100 and 3000 cm⁻¹. spectroscopyonline.comopenstax.org The aliphatic C-H stretches from the methyl and butyl groups occur just below 3000 cm⁻¹. vscht.czlibretexts.org
Other key diagnostic peaks include the N-H₂⁺ bending vibration, which appears in the 1620-1560 cm⁻¹ region. spectroscopyonline.comresearchgate.net The aromatic ring itself produces sharp C-C stretching peaks of variable intensity between 1600 and 1450 cm⁻¹. spectroscopyonline.comopenstax.org Finally, the substitution pattern on the benzene (B151609) ring can be confirmed by strong C-H out-of-plane (oop) bending vibrations. For a monosubstituted ring, two characteristic bands are expected: one between 770-730 cm⁻¹ and another strong band around 710-690 cm⁻¹. spectroscopyonline.comresearchgate.net
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Weak to medium, sharp |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium to strong |
| Secondary Amine Salt (R₂NH₂⁺) | N-H Stretching | 3000 - 2700 | Strong, very broad envelope spectroscopyonline.com |
| Secondary Amine Salt (R₂NH₂⁺) | N-H Bending | 1620 - 1560 | Medium, sharp spectroscopyonline.comresearchgate.net |
| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Medium to weak, sharp peaks openstax.org |
| Aliphatic C-H | Bending (Scissoring/Rocking) | 1470 - 1370 | Medium |
| Monosubstituted Phenyl | C-H Out-of-Plane Bending | 770 - 730 and 710 - 690 | Strong, sharp spectroscopyonline.com |
Polarimetry for Optical Rotation Measurement
The structure of methyl(3-methyl-3-phenylbutyl)amine contains a chiral center at the carbon atom bearing the phenyl group and the two methyl groups, provided the two alkyl chains attached to it are different. However, the specified structure, 3-methyl-3-phenylbutylamine, has two methyl groups on the same carbon, making that carbon atom achiral. If the structure were, for example, 2-methyl-3-phenylbutylamine, it would contain a chiral center. Assuming a chiral variant for the purpose of discussing polarimetry, this technique would be essential for characterizing its stereochemical nature.
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org This property is known as optical activity. anton-paar.comlibretexts.org Enantiomers (non-superimposable mirror images) rotate light by equal amounts but in opposite directions. libretexts.orglibretexts.org One enantiomer is dextrorotatory (+), rotating the plane of light clockwise, while the other is levorotatory (-), rotating it counter-clockwise. wikipedia.org
The measured rotation is quantified as the specific rotation, [α], which is an intrinsic property of a chiral compound. It is calculated from the observed rotation (α) using the following formula: libretexts.orgrudolphresearch.com
[α]Tλ = α / (l × c)
Where:
[α] is the specific rotation in degrees.
T is the temperature in degrees Celsius (commonly 20°C). wikipedia.org
λ is the wavelength of light, typically the sodium D-line (589 nm). wikipedia.org
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the sample in g/mL (for neat liquids) or g/100 mL (for solutions). rudolphresearch.com
The measurement is performed using a polarimeter. The results are highly dependent on the solvent, temperature, and concentration, which must always be reported alongside the specific rotation value. For a novel compound, an experimental measurement would be required to determine its specific rotation. A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation as the rotations of the individual enantiomers cancel each other out. libretexts.org
The table below illustrates how data from a hypothetical polarimetry experiment would be recorded.
| Parameter | Value |
|---|---|
| Compound | (S)-methyl(3-methyl-3-phenylbutyl)amine hydrochloride |
| Observed Rotation (α) | +1.25° |
| Concentration (c) | 0.50 g / 100 mL |
| Path Length (l) | 1.0 dm |
| Wavelength (λ) | 589 nm (Na D-line) |
| Temperature (T) | 20 °C |
| Solvent | Methanol |
| Calculated Specific Rotation [α] | +250° |
Investigation of Molecular Interactions and Pharmacological Mechanisms of Phenylbutylamine Structures Non Clinical Focus
Structure-Activity Relationship (SAR) Studies of Methyl(3-methyl-3-phenylbutyl)amine Hydrochloride Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. frontiersin.org For derivatives of methyl(3-methyl-3-phenylbutyl)amine, SAR studies systematically explore how modifications to the core phenethylamine (B48288) scaffold affect receptor binding affinity, selectivity, and functional activity.
Many phenethylamine derivatives, including those with alkyl substitutions on the side chain, are chiral. The three-dimensional arrangement of atoms (stereochemistry) is critical for molecular interactions, as receptors are themselves chiral environments. The different enantiomers (R and S forms) of a compound can exhibit markedly different binding affinities and functional activities at the same receptor. nih.gov
This stereoselectivity arises because only one enantiomer may fit optimally into the receptor's binding pocket, allowing for the necessary molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to occur. For instance, studies on various chiral phenethylamine analogs have demonstrated that one enantiomer often possesses significantly higher affinity for a particular receptor subtype, such as the 5-HT2A or 5-HT2C receptors, compared to its mirror image. nih.gov This highlights the importance of a precise stereochemical configuration for potent receptor interaction.
Modifications to both the alkyl side chain and the phenyl ring of the phenethylamine scaffold profoundly influence binding characteristics. nih.gov
Alkyl Substitutions: The presence and nature of alkyl groups on the ethylamine (B1201723) side chain are critical determinants of pharmacological activity. An α-methyl group, which defines the amphetamine subclass of phenethylamines, can decrease affinity at some receptors like 5-HT1A but is tolerated at others. frontiersin.org The gem-dimethyl substitution at the alpha carbon, as seen in phentermine (a close analog of the phenylbutylamine core), creates a quaternary carbon that significantly influences the molecule's interaction with binding sites. This bulky substitution can enhance affinity for monoamine transporters while altering the profile at serotonin (B10506) receptors. Further N-alkylation (e.g., N-methylation) can also modulate receptor selectivity and affinity. biomolther.org
Phenyl Substitutions: Adding substituents to the phenyl ring is a common strategy to modulate the pharmacological profile. The position, size, and electronic properties of these substituents are key. For example, adding alkyl or halogen groups at the para-position (4-position) of the phenyl ring often maintains or enhances affinity for 5-HT2A receptors. nih.govresearchgate.net In contrast, substitutions at the meta- (3-position) and para- (4-position) can negatively impact affinity if they are not optimal for the receptor's binding pocket topology. researchgate.net Alkoxy groups (e.g., methoxy) are also frequently used, and their placement can drastically alter selectivity between receptor subtypes. frontiersin.org
| Structural Modification | General Effect on Receptor Binding | Example |
|---|---|---|
| α-Methylation (Amphetamine vs. Phenethylamine) | Can decrease affinity at certain receptors (e.g., 5-HT1A) but often enhances activity at monoamine transporters. frontiersin.org | Amphetamine |
| α,α-Dimethylation | Creates a quaternary carbon, sterically influencing binding. Can enhance affinity for transporters. | Phentermine |
| N-Methylation | Modulates receptor affinity and selectivity, often increasing lipophilicity. | N-methylphenethylamine |
| Phenyl Ring: Para-Halogen Substitution | Generally maintains or increases affinity for 5-HT2A receptors. biomolther.orgnih.gov | 4-Chlorophenethylamine |
| Phenyl Ring: Alkoxy Substitution | Position is critical; can significantly increase affinity and confer selectivity for 5-HT2 subtypes. frontiersin.org | 2,5-Dimethoxyphenethylamine |
This table summarizes key SAR findings for the phenethylamine scaffold, illustrating how specific structural changes impact interactions with biological targets.The phenethylamine backbone is flexible, capable of adopting numerous shapes or conformations. However, it is believed that only a specific conformation is "active" and able to bind effectively to a receptor. The study of conformationally restricted analogs, where the flexible side chain is locked into a more rigid structure, is a powerful tool to probe the optimal binding conformation. nih.govacs.org
By synthesizing molecules where the ethylamine side chain is incorporated into a ring system (e.g., an azetidine (B1206935) or as part of a bicyclic system), researchers can force the key functional groups (the amine and the phenyl ring) into a fixed spatial relationship. acs.orgnih.gov Comparing the binding affinities of these rigid analogs to their flexible counterparts provides insight into the conformational requirements of the receptor's binding pocket. If a rigid analog shows high affinity, it suggests that its conformation mimics the active conformation of the flexible parent molecule. This approach has been instrumental in designing ligands with enhanced selectivity and affinity for specific receptor subtypes by tailoring the molecular geometry to fit one target over another. nih.gov
Modulation of Neurotransmitter Systems by Phenylbutylamine Structures (Mechanistic Focus)
The intricate interplay between phenylbutylamine compounds and various neurotransmitter systems is a subject of significant non-clinical investigation. These interactions are fundamental to understanding the potential pharmacological profile of this class of molecules. The following sections delve into the mechanistic details of these interactions at specific molecular targets, based on in vitro research findings for structurally related compounds.
The human trace amine-associated receptor 1 (hTAAR1) is a G-protein-coupled receptor that has emerged as a key target for endogenous trace amines and structurally similar synthetic compounds, including phenethylamine derivatives. wikipedia.org In vitro studies are crucial for elucidating the agonist or antagonist properties of novel phenylbutylamine structures at this receptor.
Research on a range of phenethylamine analogues has demonstrated that structural modifications significantly influence their activity at hTAAR1. For instance, β-methylphenethylamine has been shown to be a potent agonist of hTAAR1. In contrast, N-alkylation of the amine can modulate this activity. While specific data for this compound is not available, studies on related compounds provide valuable insights. For example, N,N-dimethylphenethylamine has been evaluated for its ability to activate hTAAR1. nih.gov
The activation of hTAAR1 by its agonists typically leads to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The potency and efficacy of a compound at hTAAR1 are commonly quantified by its half-maximal effective concentration (EC50) and maximum effect (Emax) in functional assays.
Table 1: In Vitro Activity of Selected Phenethylamine Analogues at hTAAR1
| Compound | EC50 (µM) | Emax (%) |
|---|---|---|
| Phenethylamine | 8.8 | 97 |
| β-Methylphenethylamine | 2.1 | 77 |
| Higenamine | 0.98 | 93 |
| Tyramine | 9.5 | 77 |
| Methyltyramine | 23 | 83 |
This table presents in vitro data for phenethylamine analogues to illustrate the range of activities at the hTAAR1 receptor. Data is sourced from a study by Hintzen et al. (2024). nih.gov
NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neurotransmission. Certain phenylethylamine derivatives have been investigated as negative allosteric modulators of the GluN2B subunit-containing NMDA receptors. nih.gov For example, conformationally restricted phenylethylamine structures have been synthesized and evaluated for their binding affinity and functional inhibition of the NMDA receptor. While direct data for this compound is absent, the study of related compounds indicates that the phenylethylamine scaffold can be a starting point for developing NMDA receptor modulators. nih.gov
Table 2: In Vitro Activity of a Phenylethylamine Derivative at the GluN2B NMDA Receptor
| Compound | Kᵢ (nM) | IC₅₀ (nM) (Cytoprotective Activity) |
|---|---|---|
| 3-Benzazocine 4d | 32 | 890 |
This table shows data for a conformationally restricted phenylethylamine derivative, highlighting potential interactions with the NMDA receptor. Data is sourced from a study by Laggner et al. (2020). nih.gov
Dopamine (B1211576) and Serotonin Transporters: The dopamine transporter (DAT) and serotonin transporter (SERT) are responsible for the reuptake of dopamine and serotonin from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission. biomolther.orgnih.gov Phenethylamine and its analogues are known to interact with these transporters. biomolther.org
The inhibitory effect of phenethylamine derivatives on dopamine reuptake is influenced by their structural features, such as substitutions on the phenyl ring and the nature of the alkylamine side chain. biomolther.org For instance, N-alkylation can impact the binding affinity of these compounds to the DAT. A study on bivalent phenethylamines demonstrated that linking two phenethylamine moieties can significantly increase their binding affinity to DAT. nih.govnih.gov
Table 3: In Vitro Binding Affinities of Selected Compounds at the Human Dopamine Transporter (hDAT)
| Compound | Kᵢ (nM) |
|---|---|
| Dopamine | 4300 |
| N-Hexyldopamine | 10800 |
This table provides binding affinity data for dopamine and an N-substituted analogue at the hDAT, illustrating the effect of N-alkylation. Data is sourced from a study by Bulling et al. (2012). nih.gov
Similarly, the serotonin transporter is a target for various psychoactive compounds. The inhibition of serotonin uptake is a key mechanism of action for many antidepressant medications. While specific data for this compound at SERT is not available, the broader class of phenylalkylamines is known to include compounds with activity at this transporter. nih.gov
In Vitro Metabolic Pathways and Biotransformation Studies of Methyl 3 Methyl 3 Phenylbutyl Amine Hydrochloride
Identification of Primary Metabolic Transformations (e.g., N-demethylation, hydroxylation, deamination)
The chemical structure of methyl(3-methyl-3-phenylbutyl)amine hydrochloride suggests several primary metabolic transformations that are common for compounds of this class. These reactions are primarily oxidative and are designed to increase the polarity of the molecule, facilitating its excretion.
N-demethylation: As a secondary amine, a primary and highly probable metabolic pathway for this compound is N-demethylation. This reaction involves the removal of the methyl group from the nitrogen atom, converting the secondary amine into a primary amine. This process is a common metabolic route for many N-methylated pharmaceutical compounds and is catalyzed by cytochrome P450 enzymes. The resulting primary amine, 3-methyl-3-phenylbutylamine, can then undergo further metabolic transformations.
Hydroxylation: Hydroxylation, the addition of a hydroxyl (-OH) group, is another key metabolic pathway. For this compound, hydroxylation can occur at two main sites:
Aromatic Hydroxylation: The phenyl ring is a likely target for hydroxylation, typically at the para- (4-) position, to form a phenolic metabolite. This is a common detoxification pathway for compounds containing a phenyl group. For the related compound phentermine, para-hydroxylation is a known metabolic route.
Aliphatic Hydroxylation: The butyl chain could also undergo hydroxylation, although this is generally a less favored pathway compared to aromatic hydroxylation for this type of structure.
Deamination: Following N-demethylation, the resulting primary amine metabolite can undergo oxidative deamination. This process, also mediated by cytochrome P450 enzymes, would convert the amine group into a ketone, leading to the formation of a metabolite with a significantly different chemical structure and polarity.
The table below summarizes the potential primary metabolic transformations of this compound based on its chemical structure and the known metabolism of analogous compounds.
| Metabolic Transformation | Description | Resulting Metabolite (General Structure) |
| N-demethylation | Removal of the N-methyl group. | Primary amine (3-methyl-3-phenylbutylamine) |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Phenolic metabolite |
| Deamination (of primary amine metabolite) | Removal of the amine group. | Ketone metabolite |
Enzymatic Biotransformation Mechanisms and Involved Cytochrome P450 Isoforms (In Vitro)
The biotransformation of this compound is expected to be primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of xenobiotics. nih.gov Different CYP isoforms exhibit substrate specificity, and the metabolism of a particular compound is often dominated by one or a few isoforms.
Based on studies of structurally related compounds like amphetamine and its derivatives, several CYP isoforms are likely to be involved in the metabolism of this compound. researchgate.net
CYP2D6: This is a major enzyme involved in the metabolism of many basic drugs containing a nitrogen atom, including amphetamines. nih.gov It is highly polymorphic, leading to significant inter-individual variability in metabolic capacity. CYP2D6 is a strong candidate for catalyzing both the N-demethylation and aromatic hydroxylation of this compound.
Other CYP Isoforms: While CYP2D6 is a primary candidate, other isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4 could also play a role, particularly if the compound is a substrate for multiple enzymes. researchgate.net For instance, studies on phentermine have implicated the involvement of the cytochrome P-450 system in its N-hydroxylation. nih.govnih.gov
The table below outlines the probable enzymatic biotransformation mechanisms and the potential cytochrome P450 isoforms involved.
| Metabolic Reaction | Enzyme System | Likely CYP Isoform(s) | Supporting Evidence from Analogous Compounds |
| N-demethylation | Cytochrome P450 | CYP2D6, CYP3A4 | Common pathway for N-methylated drugs; CYP2D6 metabolizes many amphetamine-like compounds. nih.gov |
| Aromatic Hydroxylation | Cytochrome P450 | CYP2D6 | A primary pathway for amphetamine and phentermine. nih.govdrugbank.com |
| Deamination | Cytochrome P450 | CYP2D6 | A known pathway for amphetamine metabolism. researchgate.net |
Role of Chirality in Metabolic Fate and Enantioselective Biotransformation
This compound possesses a chiral center at the carbon atom bonded to the phenyl group and the butyl chain. Therefore, it exists as a pair of enantiomers (R- and S-isomers). It is well-established that the biological activity and metabolic fate of chiral drugs can be enantioselective. The enzymes responsible for metabolism, being chiral themselves, can interact differently with each enantiomer.
This enantioselectivity can manifest in several ways:
Different Rates of Metabolism: One enantiomer may be metabolized more rapidly than the other. For example, the metabolism of amphetamine is stereoselective, with the S-enantiomer being hydroxylated at a faster rate than the R-enantiomer by CYP2D6.
Different Metabolic Pathways: The enantiomers may be metabolized via different pathways, leading to the formation of different metabolites.
Formation of Chiral Metabolites: If metabolism occurs at a prochiral center, new chiral centers can be created, leading to the formation of diastereomeric metabolites.
While no specific studies on the enantioselective biotransformation of this compound are available, the extensive literature on the stereoselective metabolism of other chiral phenethylamines strongly suggests that its metabolism would also be enantioselective. The specific preferences for one enantiomer over the other would depend on the precise interactions with the active sites of the involved CYP isoforms, particularly CYP2D6.
Theoretical and Computational Chemistry Research on Methyl 3 Methyl 3 Phenylbutyl Amine Hydrochloride
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about a molecule's geometry and the distribution of its electrons.
Ab initio and Density Functional Theory (DFT) are two of the most powerful classes of methods in computational quantum chemistry. Ab initio methods are based on first principles, without the inclusion of experimental data, and can be systematically improved to achieve high accuracy. mdpi.comnih.gov DFT, on the other hand, is a method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. wikipedia.orgmpg.deacs.org
For methyl(3-methyl-3-phenylbutyl)amine hydrochloride, these methods would be employed to perform a geometry optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. mdpi.comaip.org The resulting optimized geometry provides crucial information such as bond lengths, bond angles, and dihedral angles.
Following geometry optimization, a single-point energy calculation can be performed to obtain a wealth of information about the molecule's electronic structure . mpg.dematerialssquare.com This includes the molecular orbital energies, the distribution of electron density, and the electrostatic potential. These properties are key to understanding the molecule's reactivity and intermolecular interactions.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Methodology | Basis Set | Purpose |
|---|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP functional) | e.g., 6-31G* | Determine the lowest energy conformation of the molecule. |
| Electronic Structure | DFT (e.g., B3LYP functional) | e.g., 6-311+G** | Calculate molecular orbital energies, electron density, and electrostatic potential. |
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. nih.gov The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity.
Table 2: Interpreting HOMO-LUMO Analysis for this compound
| Parameter | Significance | Correlation with Electronic Properties |
|---|---|---|
| HOMO Energy | Electron-donating ability | Higher energy indicates a better electron donor. |
| LUMO Energy | Electron-accepting ability | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity and lower stability. |
Molecular Docking and Dynamics Simulations for Receptor Interactions
To understand how this compound might interact with a biological target, such as a protein receptor, molecular docking and molecular dynamics (MD) simulations are employed. nih.govspringernature.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, this involves placing a ligand (in this case, this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.gov This would allow for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. nih.gov Starting from the docked pose, an MD simulation calculates the motion of every atom in the system over time by solving Newton's equations of motion. stackexchange.com This allows for the assessment of the stability of the binding pose and the flexibility of both the ligand and the receptor. researchgate.netlammps.orgacs.org MD simulations can reveal conformational changes that occur upon ligand binding and provide a more accurate estimation of the binding free energy. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenylbutylamines
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org For a class of compounds like phenylbutylamines, a QSAR model could be developed to predict their activity based on calculated molecular descriptors. researchgate.netnih.gov
The development of a QSAR model involves several steps:
Data Set Collection: A set of phenylbutylamine analogues with experimentally determined biological activities is required.
Descriptor Calculation: For each molecule in the data set, a variety of molecular descriptors are calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A well-validated QSAR model could then be used to predict the biological activity of new or untested phenylbutylamines, including this compound, thereby guiding the design of more potent compounds.
Table 3: Hypothetical Descriptors for a Phenylbutylamine QSAR Model
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability. |
| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity. |
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity. |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule. |
Prediction of Conformational Preferences and Stereoselectivity in Reactions
The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its conformational preferences. mdpi.comnih.gov Computational methods can be used to explore the potential energy surface of the molecule and identify the low-energy conformers that are most likely to be populated at a given temperature. This is crucial for understanding how the molecule will present itself to a binding partner. biorxiv.orgnih.govacs.org
Furthermore, if the molecule is involved in a reaction that can produce stereoisomers, computational chemistry can be used to predict the stereoselectivity . scispace.comwikipedia.org This involves calculating the transition state energies for the different reaction pathways leading to the various stereoisomers. rsc.orgresearchgate.netrsc.org The pathway with the lowest activation energy will be the most favored, and the ratio of the products can be predicted using the energy difference between the transition states. This is of paramount importance in asymmetric synthesis and in understanding the interactions of chiral molecules with biological systems.
Stability and Degradation Research of Methyl 3 Methyl 3 Phenylbutyl Amine Hydrochloride
Investigation of Chemical Degradation Pathways under Controlled Laboratory Conditions
Forced degradation studies are essential for identifying the likely degradation products of a drug substance and understanding its intrinsic stability. nih.gov These studies involve exposing the compound to stress conditions more severe than accelerated stability testing, such as acid, base, oxidation, and heat, to provoke degradation. ijrpp.com
While specific degradation pathways for methyl(3-methyl-3-phenylbutyl)amine hydrochloride have not been documented in publicly available literature, potential degradation routes can be inferred from the known reactivity of its structural components. The amine functional group, particularly in aromatic amines, is susceptible to oxidation. acs.org Amines can undergo oxidation to form N-oxides or hydroxylamines. nih.gov The presence of a phenyl group attached to a tertiary carbon could also present a site for oxidative degradation under certain conditions.
Hydrolysis is another common degradation pathway for many pharmaceuticals. ajpsonline.com In the case of this compound, the stability of the amine and the phenylbutyl group to a wide range of pH values would be investigated. While the core structure may be relatively stable to hydrolysis, extreme pH conditions combined with heat could potentially lead to cleavage or rearrangement.
A typical forced degradation study would involve the following conditions:
Acidic Hydrolysis: Refluxing the compound in 0.1N HCl. ajpsonline.com
Alkaline Hydrolysis: Refluxing the compound in 0.1N NaOH. ajpsonline.com
Oxidative Degradation: Treating the compound with hydrogen peroxide. ijrpp.com
Thermal Degradation: Exposing the solid drug substance to dry heat.
The degradation products formed under these conditions would provide insight into the molecule's inherent liabilities.
Table 1: Potential Chemical Degradation Pathways and Products of Structurally Similar Compounds
| Stress Condition | Potential Degradation Pathway | Potential Class of Degradation Products |
| Oxidation | N-oxidation of the amine | N-oxide derivatives |
| Oxidation | Oxidation of the alkyl chain | Ketones, alcohols |
| Acid/Base Hydrolysis | Cleavage of the molecule (under harsh conditions) | Phenylbutyl derivatives, methylamine (B109427) |
This table is illustrative and based on general degradation patterns of aromatic amines and phenylalkylamines, not on experimental data for this compound.
Photochemical Stability Studies and Photodegradation Mechanisms
Photostability testing is a crucial part of drug development to ensure that light exposure during manufacturing, storage, and administration does not lead to significant degradation. researchgate.net Phenylalkylamines are known to be sensitive to ultraviolet (UV) light, which can induce photochemical reactions. nih.gov
The photochemical stability of this compound would be assessed by exposing a solution of the compound to a light source that mimics the UV and visible spectrum of sunlight. The degradation would be monitored over time to determine the rate and extent of photodegradation.
The phenyl group in the molecule is a chromophore that can absorb UV radiation. This absorption of energy can lead to the formation of excited states, which can then undergo various photochemical reactions. Potential photodegradation mechanisms for phenylalkylamines include:
Photo-oxidation: The excited molecule may react with oxygen to form oxidized products.
Photocleavage: The energy from the absorbed light could lead to the breaking of chemical bonds, resulting in smaller degradation products.
Photorearrangement: The molecule might undergo intramolecular rearrangement to form isomers.
Studies on other aromatic amines have shown that they can undergo photodegradation, and the rate of this degradation can be influenced by factors such as pH and the presence of photosensitizers. sid.ir
Table 2: Potential Photodegradation Mechanisms in Phenylalkylamines
| Photodegradation Mechanism | Description | Potential Products |
| Photo-oxidation | Reaction with oxygen upon light exposure. | Oxidized derivatives of the parent compound. |
| Photocleavage | Bond breaking induced by light energy. | Smaller molecules resulting from fragmentation. |
| Photorearrangement | Intramolecular rearrangement of atoms. | Isomers of the parent compound. |
This table is illustrative and based on general photodegradation mechanisms of phenylalkylamines, not on experimental data for this compound.
Methodologies for Degradation Product Identification and Characterization (e.g., HPLC-MS for degradation products)
The identification and characterization of degradation products are critical for ensuring the safety of a drug product. A powerful and widely used technique for this purpose is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). acs.org
High-Performance Liquid Chromatography (HPLC) is used to separate the parent drug from its degradation products in a mixture. usp.br The separation is typically achieved on a reversed-phase column, where the parent compound and its more nonpolar degradation products are retained longer than the more polar ones. The development of a stability-indicating HPLC method is crucial, which is a method that can separate the drug from all its potential degradation products and impurities. usp.br
Mass Spectrometry (MS) is then used to identify the separated compounds. The mass spectrometer ionizes the molecules eluting from the HPLC column and then separates the ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the degradation products. Further fragmentation of the molecular ions (MS/MS) can provide structural information, helping to elucidate the exact structure of the degradation products. acs.org
The general workflow for identifying degradation products using HPLC-MS is as follows:
Develop an HPLC method that separates the parent compound from its degradation products.
Analyze the stressed samples using the developed HPLC-MS method.
Determine the molecular weights of the degradation products from the mass spectra.
Use tandem MS (MS/MS) to fragment the degradation products and obtain structural information.
Propose the structures of the degradation products based on the fragmentation patterns and the known chemistry of the parent drug.
Table 3: Example of HPLC-MS Parameters for Analysis of Amine Degradation Products
| Parameter | Typical Condition |
| HPLC Column | C18 reversed-phase |
| Mobile Phase | A gradient of water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). waters.com |
| Detector | UV/Vis and Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
This table provides typical parameters for the analysis of amine-containing compounds and is not based on a specific method for this compound.
Applications in Chemical Research As a Chiral Auxiliary/building Block
Utilization in Asymmetric Synthesis of Enantiopure Organic Compounds
In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule, which is critical in pharmacology where different enantiomers can have vastly different biological effects. Chiral amines derived from the phenylbutylamine framework can be employed as "chiral auxiliaries." A chiral auxiliary is a molecule that is temporarily incorporated into a non-chiral starting material to direct the synthesis towards a specific stereochemical outcome. After the desired chiral center is created, the auxiliary is removed.
For instance, chiral auxiliaries can be used for the alkylative construction of quaternary α-methyl α-amino acids nih.gov. The amine auxiliary forms a temporary imine with an alanine derivative, creating a rigid structure that forces subsequent alkylation reactions to occur from a specific direction, thus controlling the stereochemistry of the newly formed quaternary carbon center nih.gov. While specific use of methyl(3-methyl-3-phenylbutyl)amine in this context is not reported, its chiral nature makes it a candidate for such applications, similar to how auxiliaries like pseudoephenamine are used nih.gov. The development of versatile chiral reagents, such as tert-butanesulfinamide, highlights the importance of chiral amines in the synthesis of a wide variety of other chiral amines, which are present in over 80% of all drugs and drug candidates yale.edu.
Role as a Chiral Resolving Agent for Racemic Mixtures in Preparative Chemistry
One of the most well-documented applications for this class of compounds is as a chiral resolving agent. Classical resolution is a powerful technique to separate a racemic mixture (a 50:50 mixture of two enantiomers). The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization.
A notable example is (S)-3-methyl-2-phenylbutylamine (PBA), a close structural analog of the subject compound. This amine has proven to be a highly effective and versatile resolving agent for racemic carboxylic acids, including several non-steroidal anti-inflammatory drugs (NSAIDs) and key pharmaceutical intermediates researchgate.netacs.org. When (S)-PBA is combined with a racemic acid, it forms two diastereomeric salts: [(S)-amine·(S)-acid] and [(S)-amine·(R)-acid]. One of these salts is typically less soluble and crystallizes preferentially from the solution. The crystallized salt is then separated, and the acid is treated with a strong acid (like HCl) to remove the resolving agent, yielding the enantiomerically pure carboxylic acid acs.org.
The effectiveness of (S)-3-methyl-2-phenylbutylamine in resolving various important carboxylic acids is detailed in the table below.
| Racemic Compound Resolved | Resolving Agent | Recovered Enantiomer | Enantiomeric Excess (ee) | Yield (%) |
| Ibuprofen | (S)-3-methyl-2-phenylbutylamine | (S)-Ibuprofen | 98.7% | 39.8% |
| Ketoprofen | (S)-3-methyl-2-phenylbutylamine | (S)-Ketoprofen | 99.4% | 36.7% |
| Naproxen | (S)-3-methyl-2-phenylbutylamine | (S)-Naproxen | 99.2% | 35.1% |
| 2-Hydroxy-4-phenylbutanoic acid (HPBA) | (S)-3-methyl-2-phenylbutylamine | (R)-HPBA | 99% | 34.4% |
| 2-Benzylsuccinic acid (BSA) | (S)-3-methyl-2-phenylbutylamine | (S)-BSA | 99% | 32.2% |
| Data sourced from Organic Process Research & Development. acs.org |
This method provides access to highly pure enantiomers of significant pharmaceutical value. For example, (R)-2-hydroxy-4-phenylbutanoic acid is a key intermediate for angiotensin-converting enzyme (ACE) inhibitors like benazepril researchgate.netacs.org.
Development of Novel Chiral Ligands and Catalysts Incorporating the Phenylbutylamine Scaffold
The phenylbutylamine scaffold serves as a valuable backbone for the design of chiral ligands used in transition-metal-catalyzed asymmetric reactions. The chiral amine can be chemically modified to incorporate coordinating atoms (like phosphorus, nitrogen, or oxygen) that can bind to a metal center (e.g., palladium, rhodium, iridium) nih.govescholarship.org. The inherent chirality of the phenylbutylamine unit creates a rigid and well-defined asymmetric environment around the metal.
This chiral environment forces reactants to approach the metal catalyst in a specific orientation, leading to the preferential formation of one enantiomer of the product. For example, chiral ligands based on binaphthyl scaffolds combined with amino acid structures have been used for asymmetric C-H activation reactions catalyzed by palladium acs.org. Similarly, chiral N,B-ligands have been developed for iridium-catalyzed borylation of C-H bonds nih.govescholarship.org.
While a ligand synthesized directly from methyl(3-methyl-3-phenylbutyl)amine is not prominent in the literature, the principle remains. The amine provides the chiral framework, which is the essential component for inducing enantioselectivity in a catalytic reaction. These "scaffolding ligands" can act like chiral auxiliaries but have the advantage of being used in catalytic, rather than stoichiometric, amounts nih.gov. The development of such ligands is a cornerstone of modern asymmetric catalysis, enabling the efficient and enantioselective synthesis of complex molecules escholarship.org.
Future Directions and Emerging Research Avenues for Methyl 3 Methyl 3 Phenylbutyl Amine Hydrochloride
Exploration of Novel Synthetic Methodologies for Enantiopure Methyl(3-methyl-3-phenylbutyl)amine Hydrochloride
The biological activity of chiral molecules is often stereospecific, making the synthesis of single enantiomers a critical goal in pharmaceutical research. For this compound, future research will likely concentrate on developing more efficient and scalable asymmetric synthetic routes. Current methodologies for similar chiral amines can be adapted and optimized for this specific target.
Key research directions include:
Asymmetric Catalysis: Phase-transfer catalysis, utilizing chiral catalysts like quaternary cinchona alkaloids, presents a promising method for establishing the chiral center in the phenylbutylamine backbone. nih.govmdpi.comresearchgate.net This approach is known for its operational simplicity and mild reaction conditions.
Enzymatic Resolutions: Biocatalysis, particularly the use of transaminases, offers a green and highly selective alternative for producing enantiopure amines from prochiral ketone precursors. rsc.org Research could focus on identifying or engineering specific enzymes that are highly efficient for the 3-methyl-3-phenylbutyl ketone substrate.
Chiral Auxiliaries: The use of removable chiral auxiliaries, such as derivatives of (R)- or (S)-1-phenylethylamine, can guide the stereoselective formation of the desired product, after which the auxiliary is cleaved. mdpi.com
Organocatalysis: Asymmetric organocatalysis provides a metal-free approach to synthesizing chiral amines, which can be advantageous in pharmaceutical manufacturing to avoid metal contamination. mdpi.commdpi.com
These methodologies aim to improve upon classical resolution techniques, which are often less efficient as they discard half of the racemic mixture.
| Methodology | Principle | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis | Use of a chiral catalyst to create a stereoselective reaction environment for alkylation of a glycine (B1666218) Schiff base or similar precursor. nih.govmdpi.com | Operational simplicity, mild conditions, scalability. | Development of a highly selective catalyst for the specific substrate. |
| Enzymatic Synthesis/Resolution | Employing enzymes like transaminases for the asymmetric amination of a prochiral ketone. rsc.org | High enantioselectivity (>99% ee), environmentally friendly (green chemistry). | Screening or engineering an enzyme with high activity and stability for the target molecule. |
| Chiral Auxiliaries | Covalent bonding of a chiral molecule to the substrate to direct a diastereoselective reaction. mdpi.com | High diastereoselectivity, predictable stereochemical outcome. | Efficient synthesis and removal of the auxiliary, maximizing overall yield. |
| Organocatalysis | Use of small, metal-free organic molecules (e.g., proline derivatives) to catalyze the asymmetric reaction. mdpi.com | Avoids heavy metal contamination, often uses readily available catalysts. | Optimizing catalyst loading and reaction conditions for high yield and enantioselectivity. |
Advanced Spectroscopic Techniques for Dynamic Structural Analysis and Reaction Monitoring
A deeper understanding of the structure of this compound and the dynamics of its synthesis requires the application of advanced spectroscopic methods. Future research will move beyond simple characterization to real-time analysis and detailed conformational studies.
Process Analytical Technology (PAT): Implementing in-situ spectroscopic tools such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can enable real-time monitoring of synthetic reactions. This allows for precise control over reaction parameters, leading to improved yields, purity, and safety.
Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, will be crucial for unambiguous structural assignment of the target compound and any intermediates or byproducts. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the molecule's preferred conformation in solution, which can be critical for understanding its interaction with biological targets.
Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are indispensable for confirming the absolute configuration of the enantiopure product. These methods provide a spectroscopic "fingerprint" of the molecule's chirality.
| Technique | Application Area | Information Gained |
|---|---|---|
| Process FTIR/Raman | Reaction Monitoring | Real-time concentration of reactants, products, and intermediates; reaction kinetics. |
| 2D NMR (COSY, HSQC, etc.) | Structural Elucidation | Unambiguous confirmation of chemical structure and connectivity. |
| NOESY | Conformational Analysis | Spatial proximity of atoms, preferred 3D structure in solution. |
| Circular Dichroism (CD) | Stereochemical Analysis | Confirmation of enantiomeric purity and absolute configuration. |
High-Throughput Screening (HTS) in the Discovery of Related Ligands and Scaffolds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries for activity against a specific biological target. celtarys.com For the phenylbutylamine class of compounds, HTS is a powerful tool for discovering new ligands with potentially improved properties and for identifying entirely new chemical scaffolds that mimic their activity. nih.govnih.gov
Future research efforts will likely involve:
Target-Based Screening: Phenylalkylamines are known to interact with G protein-coupled receptors (GPCRs) and monoamine transporters. HTS campaigns using cell-based assays that measure secondary messenger responses (e.g., calcium flux, cAMP levels) can identify new modulators of these targets. celtarys.comnih.gov
Scaffold Hopping: The goal of scaffold hopping is to identify new molecular frameworks that retain the key pharmacophoric features of the original lead compound but have different core structures. HTS can screen diverse chemical libraries to find such novel scaffolds, which may offer advantages in terms of synthetic accessibility, patentability, or pharmacokinetic properties. researchgate.net
Fragment-Based Screening: This approach involves screening libraries of small molecular fragments to identify low-affinity binders. These "hits" can then be grown or linked together to create more potent lead compounds, providing an alternative path to novel chemical matter.
The success of any HTS campaign relies on the quality and diversity of the compound library being screened. rsc.org
In-depth Mechanistic Investigations of Receptor Subtype Selectivity and Allosteric Modulation (Non-Clinical)
Understanding how a molecule exerts its effect at a receptor is fundamental to rational drug design. For this compound, a key area of future non-clinical research will be the detailed investigation of its mechanism of action, particularly concerning receptor subtype selectivity and the potential for allosteric modulation.
Receptor Subtype Selectivity: Many receptors exist as a family of subtypes (e.g., dopamine (B1211576) receptors D1-D5). While these subtypes share a binding site for the endogenous ligand, they can have different downstream signaling effects and tissue distribution. Future studies will aim to determine if phenylbutylamine analogs can selectively target one subtype over others, which could lead to more targeted therapeutic effects with fewer side effects.
Allosteric Modulation: Unlike traditional (orthosteric) ligands that bind to the same site as the endogenous messenger, allosteric modulators bind to a distinct, secondary site on the receptor. wikipedia.orgmdpi.com This binding event changes the receptor's shape, thereby modulating the effect of the primary ligand. nih.gov These modulators can be positive (PAMs), enhancing the natural signal, or negative (NAMs), dampening it. nih.gov Investigating whether methyl(3-methyl-3-phenylbutyl)amine or its analogs can act as allosteric modulators is a significant research avenue, as this mechanism offers a more subtle way to "tune" physiological responses rather than simply turning them on or off. nih.gov
In vitro techniques such as radioligand binding assays with subtype-specific cell lines and functional assays measuring downstream signaling will be essential for these mechanistic studies.
| Characteristic | Orthosteric Ligands (Agonists/Antagonists) | Allosteric Modulators (PAMs/NAMs) |
|---|---|---|
| Binding Site | Primary site for the endogenous ligand. | A topographically distinct, secondary site. wikipedia.org |
| Mechanism | Directly compete with the endogenous ligand; activate or block the receptor. | Induce a conformational change that alters the affinity or efficacy of the endogenous ligand. nih.gov |
| Effect Ceiling | Activity is limited by receptor saturation and can be "on/off". | Effect is dependent on the presence of the endogenous ligand; acts more like a "dimmer switch". nih.gov |
| Subtype Selectivity | Can be difficult to achieve due to conserved primary binding sites. | Potentially higher, as allosteric sites are often less conserved across receptor subtypes. mdpi.com |
Computational Chemistry in Rational Design and Virtual Screening of Novel Phenylbutylamine Analogs
Computational chemistry and computer-aided drug design (CADD) have become indispensable tools for accelerating the discovery of new therapeutic agents. nih.gov These methods can be powerfully applied to the rational design of novel analogs of this compound.
Virtual Screening (VS): VS involves using computer models to screen large databases of virtual compounds to identify those most likely to bind to a target receptor. nih.gov
Structure-Based Virtual Screening (SBVS): If the 3D structure of a biological target is known, molecular docking can be used to predict how millions of compounds might fit into the binding site. nih.gov
Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, the structure of an active ligand like this compound can be used as a template. mdpi.com Techniques like pharmacophore modeling identify the essential 3D arrangement of chemical features required for activity, and this model is then used to search for other molecules that share these features. mdpi.com
Rational Design: Computational tools can guide the modification of the lead structure. For instance, quantitative structure-activity relationship (QSAR) models can be built to predict how changes to the molecule's structure will affect its biological activity. This allows chemists to prioritize the synthesis of analogs that are most likely to be more potent or selective. nih.gov
These in silico methods reduce the time and cost associated with synthesizing and testing large numbers of compounds, focusing laboratory efforts on the most promising candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
